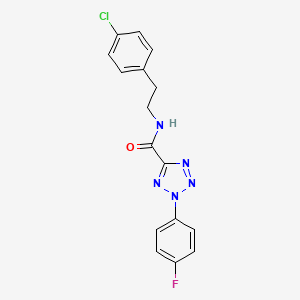

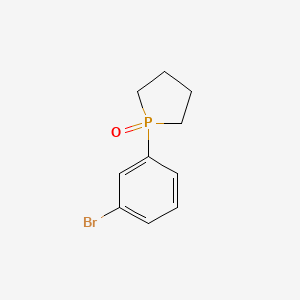

![molecular formula C22H26N2O4 B2524672 N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-3-甲氧基苯甲酰胺 CAS No. 921525-81-7](/img/structure/B2524672.png)

N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the functionalization of aromatic systems. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves reacting an acid chloride or carboxylic acid with an amino alcohol, as described in the first paper . This suggests that the target compound could potentially be synthesized through similar amide bond-forming reactions, possibly involving a multi-step synthesis that includes the formation of the tetrahydrobenzo[b][1,4]oxazepin ring system followed by the attachment of the 3-methoxybenzamide moiety.

Molecular Structure Analysis

The molecular structure of the target compound likely features a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of a 3-methoxybenzamide group suggests additional aromatic character and potential for hydrogen bonding. X-ray crystallography, as used in the characterization of the related compound in the first paper , would be a valuable tool for determining the precise molecular structure of the target compound.

Chemical Reactions Analysis

The target compound may undergo various chemical reactions, particularly at its amide and oxazepin moieties. The N,O-bidentate directing group present in the related compound discussed in the first paper indicates that the target compound could also be suitable for metal-catalyzed C–H bond functionalization reactions. Additionally, the second paper describes a Cp*Rh(III)-catalyzed annulation reaction , which could be relevant if the target compound's synthesis involves similar cyclization steps.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, we can infer from the related compounds that it would exhibit properties typical of aromatic amides, such as moderate solubility in organic solvents, potential for intermolecular hydrogen bonding, and stability under standard conditions. The spectroscopic methods mentioned in the first paper, including 1H NMR, 13C NMR, IR, and GC-MS, along with elemental analysis, would be essential for characterizing these properties .

科学研究应用

抗菌应用

已合成并评估了具有类似于N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-3-甲氧基苯甲酰胺的结构框架的化合物,以了解其抗菌性能。例如,包含噻唑环的衍生物已显示出对革兰氏阳性菌和革兰氏阴性菌均具有显着的体外抗菌活性,以及对真菌的抑制作用,表明它们作为治疗微生物疾病的治疗剂的潜力 (Desai, Rajpara, & Joshi, 2013).

抗癌应用

对类似化合物的研究揭示了它们在癌症治疗中的潜力。例如,二苯并[c,e]恶二环庚烯已被探索其抑制微管蛋白聚合和对白血病细胞表现出细胞毒性的能力,展示了此类支架在抗癌药物开发中的前景 (Edwards, Hadfield, Wallace, & Ducki, 2011)。此外,氨基吡唑酰胺支架的构象刚性类似物已证明具有竞争性的抗增殖活性,进一步突出了这些化合物在黑色素瘤治疗中的治疗潜力 (Kim et al., 2011).

光动力疗法应用

用新的苯磺酰胺衍生物基团取代的高单线态氧量子产率化合物的开发表明它们在癌症治疗的光动力疗法中的适用性。这些化合物的な光物理性质使其适合作为II型光敏剂,为各种癌症提供了一种非侵入性治疗选择 (Pişkin, Canpolat, & Öztürk, 2020).

受体拮抗剂开发

已研究了N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]恶二嗪-8-基)-3-甲氧基苯甲酰胺的结构类似物作为受体拮抗剂的潜力。例如,化合物已被开发为强效血清素-3 (5-HT3) 受体拮抗剂,说明了这种化学支架在调节受体活性以用于治疗目的中的多功能性 (Harada et al., 1995).

属性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-5-11-24-18-10-9-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJQAMMYYGLZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

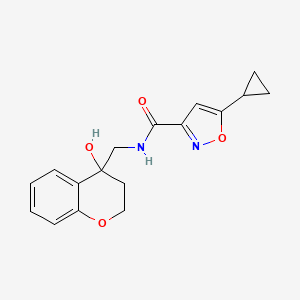

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)

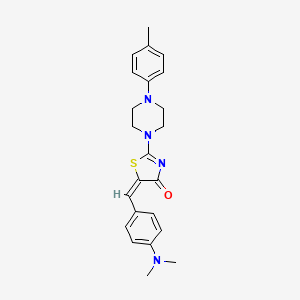

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)

![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)

![1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2524605.png)

![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)